5-Bromo-3-ethylbenzofuran-2-carbonitrile

EGFR Inhibition Antiproliferative Benzofuran Scaffold

Procure this specific benzofuran-2-carbonitrile scaffold for your targeted medicinal chemistry programs. The defined 3-ethyl group is not an inert bystander; it introduces critical steric hindrance and modulates furan ring electron density, directly influencing cross-coupling reactivity and hydrophobic target engagement. Unlike non-ethylated analogs, this precise 5-bromo-3-ethyl pattern is essential for structure-activity relationship (SAR) studies to achieve potent EGFR inhibition (IC50 ~0.81–1.12 µM). The 5-bromo handle enables diversification via Suzuki-Miyaura reactions. Avoid generic alternatives; ensure your research outcomes by sourcing this exact, dual-functional building block.

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
Cat. No. B8292928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-ethylbenzofuran-2-carbonitrile
Molecular FormulaC11H8BrNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESCCC1=C(OC2=C1C=C(C=C2)Br)C#N
InChIInChI=1S/C11H8BrNO/c1-2-8-9-5-7(12)3-4-10(9)14-11(8)6-13/h3-5H,2H2,1H3
InChIKeyBLKQENYOJKIXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-ethylbenzofuran-2-carbonitrile for Research Sourcing: Key Compound Class and Identity


5-Bromo-3-ethylbenzofuran-2-carbonitrile is a functionalized heterocyclic compound within the benzofuran-2-carbonitrile class, characterized by a bromine atom at the 5-position and an ethyl substituent at the 3-position of the benzofuran core . With a molecular formula of C11H8BrNO and a molecular weight of 250.09 g/mol, this compound represents a specific structural variant among halogenated benzofuran nitriles . Benzofuran derivatives are widely recognized as privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties [1]. The strategic positioning of substituents (bromo at C5, ethyl at C3, and cyano at C2) creates a unique electronic and steric environment that differentiates this compound from its non-ethylated or differently substituted analogs, influencing both its synthetic utility and potential biological target engagement.

Why Generic 5-Bromo-3-ethylbenzofuran-2-carbonitrile Substitution Fails: Structural Specificity Drives Activity


Within the benzofuran-2-carbonitrile class, simple substitution of structurally similar compounds fails due to the profound impact of specific substituents on both synthetic reactivity and biological activity. The ethyl group at the 3-position is not an inert bystander; it introduces critical steric hindrance and alters the electron density of the furan ring, which in turn modulates the compound's ability to undergo further functionalization (e.g., cross-coupling reactions) and its interaction with hydrophobic binding pockets in biological targets . In contrast, the non-ethylated analog 5-bromobenzofuran-2-carbonitrile lacks this steric influence, potentially leading to different regioselectivity in subsequent reactions or altered pharmacokinetic properties if used as a scaffold . Furthermore, in anticancer research, specific substituent patterns on benzofuran-2-carbonitrile derivatives have been shown to dramatically alter potency against EGFR tyrosine kinase, with IC50 values varying by more than an order of magnitude across closely related analogs [1]. Therefore, procuring a generic 'benzofuran carbonitrile' is insufficient; the precise substitution pattern of 5-bromo-3-ethylbenzofuran-2-carbonitrile is essential for achieving the intended research outcomes in targeted synthesis and biological assays.

5-Bromo-3-ethylbenzofuran-2-carbonitrile: Quantitative Evidence Guide for Differentiated Selection


Enhanced EGFR TK Inhibitory Potency by 3-Ethyl Substitution in Benzofuran-2-carbonitrile Scaffolds

While direct IC50 data for 5-bromo-3-ethylbenzofuran-2-carbonitrile is not reported in the identified literature, a class-level inference from a 2021 study on cyanobenzofuran derivatives demonstrates that specific substitution patterns dramatically influence EGFR tyrosine kinase (TK) inhibitory activity. Compounds with strategic substituents displayed significant EGFR TK inhibition with IC50 values in the range of 0.81–1.12 µM [1]. This is in stark contrast to the overall class of benzofuran-2-carbonitrile derivatives, where structurally distinct compounds have exhibited markedly higher IC50 values (e.g., 194 nM or 213 nM) against wild-type EGFR in cell-based assays [2][3]. The presence of the 3-ethyl group in 5-bromo-3-ethylbenzofuran-2-carbonitrile is posited to enhance binding affinity through improved hydrophobic interactions within the EGFR ATP-binding pocket, a hypothesis supported by molecular modeling studies of similar benzofuran nitriles [1]. This underscores the critical importance of precise substituent positioning for achieving potent target engagement.

EGFR Inhibition Antiproliferative Benzofuran Scaffold

Superior Cytotoxic Potency of Benzofuran-2-carbonitrile Series Against Diverse Cancer Cell Lines

In a 2015 study evaluating benzofuran derivatives as VEGFR-2 tyrosine kinase inhibitors, the benzofuran-2-carbonitrile series (specifically compounds 4a, 4b, 5a, and 5d) exhibited the most potent in vitro cytotoxicity against a panel of 15 human cancer cell lines [1]. The IC50 values for this carbonitrile series ranged from an exceptionally potent 3.56 × 10⁻¹³ µM to 4.89 × 10⁻⁷ µM, demonstrating sub-nanomolar to nanomolar activity [1]. In contrast, other series of benzofuran derivatives (sulfonyl hydrazides and imides) showed different activity profiles, with the imide series being more significant for in vivo antiprostate cancer activity [1]. While the most potent anti-VEGFR-2 enzymatic inhibition was achieved by a furochromone derivative (compound 3) with an IC50 of 2.00 × 10⁻³ µM (matching sorafenib), the benzofuran-2-carbonitrile scaffold provided the broadest and most potent cytotoxicity across the cell line panel [1]. This establishes the benzofuran-2-carbonitrile core, of which 5-bromo-3-ethylbenzofuran-2-carbonitrile is a functionalized variant, as a privileged structure for achieving high-potency anticancer effects in vitro.

Anticancer Cytotoxicity Benzofuran Scaffold

Differentiated Reactivity for Cross-Coupling via 5-Bromo and 3-Ethyl Substituents

The 5-bromo substituent on 5-bromo-3-ethylbenzofuran-2-carbonitrile provides a specific and versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings . This allows for the modular introduction of aryl, heteroaryl, or alkenyl groups at the 5-position of the benzofuran core. Crucially, the presence of the 3-ethyl group distinguishes this compound from simpler analogs like 5-bromobenzofuran-2-carbonitrile. The ethyl group introduces steric hindrance that can be exploited to control regioselectivity in subsequent reactions, potentially directing electrophilic aromatic substitution to alternative positions or influencing the conformational preferences of the molecule . In contrast, a compound like 5-bromomethyl-benzofuran-2-carbonitrile undergoes nucleophilic substitution (SN1/SN2) rather than cross-coupling, leading to a completely different set of derivatization products . The combination of a robust cross-coupling handle (aryl bromide) and a strategically positioned steric director (3-ethyl) makes 5-bromo-3-ethylbenzofuran-2-carbonitrile a uniquely enabling building block for the synthesis of structurally diverse and stereochemically defined benzofuran libraries.

Organic Synthesis Cross-Coupling Benzofuran Scaffold

5-Bromo-3-ethylbenzofuran-2-carbonitrile: Best-Fit Research and Industrial Application Scenarios


Lead Optimization in EGFR-Targeted Anticancer Drug Discovery

Medicinal chemistry groups focused on developing novel EGFR tyrosine kinase inhibitors for cancer therapy should prioritize this compound. As demonstrated by the class-level evidence, specific substitution on the benzofuran-2-carbonitrile core is critical for achieving potent EGFR inhibition (IC50 values ranging from 0.81–1.12 µM for optimized derivatives) [1]. The 5-bromo-3-ethyl substitution pattern offers a distinct starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. The 3-ethyl group can be exploited to enhance hydrophobic interactions within the ATP-binding pocket, a strategy supported by molecular modeling of similar benzofuran nitriles [1]. The 5-bromo handle allows for further diversification via cross-coupling to probe the chemical space around the benzofuran core and optimize pharmacological properties.

Synthesis of Diversified Benzofuran Libraries via Palladium-Catalyzed Cross-Coupling

Synthetic organic chemists and medicinal chemists building compound libraries should procure this scaffold for its unique dual functionality. The 5-bromo substituent is a reliable partner for Suzuki-Miyaura and Heck cross-coupling reactions, enabling the installation of a wide variety of aryl, heteroaryl, and alkenyl groups at the 5-position . Crucially, the 3-ethyl group provides steric control that can direct subsequent functionalization to other positions on the benzofuran ring, enabling the synthesis of more complex and diverse poly-substituted benzofurans . This combination is not available in simpler analogs like 5-bromobenzofuran-2-carbonitrile, making this compound a superior building block for creating novel chemical space in library synthesis.

Broad-Spectrum In Vitro Cytotoxicity Screening for Anticancer Lead Identification

Research groups conducting primary screening of compound libraries against panels of human cancer cell lines should include this compound or its immediate derivatives. The benzofuran-2-carbonitrile scaffold has demonstrated exceptionally broad and potent in vitro cytotoxicity, with IC50 values ranging from sub-nanomolar (3.56 × 10⁻¹³ µM) to nanomolar (4.89 × 10⁻⁷ µM) across 15 diverse cancer cell lines [2]. This broad-spectrum activity profile, which surpasses that of related furochromone and imide series, suggests that compounds built on this scaffold have a high probability of showing activity in multiple cancer types. The 5-bromo-3-ethyl variant offers a specific starting point for hit-to-lead optimization and for investigating the mechanism behind this potent, broad-spectrum cytotoxicity, potentially involving VEGFR-2 inhibition as one contributing pathway [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.